molecular formula C20H12O6 B14514841 7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate CAS No. 63515-54-8

7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate

Cat. No.: B14514841
CAS No.: 63515-54-8
M. Wt: 348.3 g/mol
InChI Key: GJFADOSLLIWRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate is a chemical compound belonging to the xanthone family Xanthones are oxygen-containing heterocycles known for their diverse biological activities

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate involves its interaction with various molecular targets and pathways:

Properties

CAS No.

63515-54-8

Molecular Formula

C20H12O6

Molecular Weight

348.3 g/mol

IUPAC Name

(7,8-dihydroxy-9-oxoxanthen-1-yl) benzoate

InChI

InChI=1S/C20H12O6/c21-12-9-10-15-17(18(12)22)19(23)16-13(25-15)7-4-8-14(16)26-20(24)11-5-2-1-3-6-11/h1-10,21-22H

InChI Key

GJFADOSLLIWRCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C(=O)C4=C(O3)C=CC(=C4O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.